molecular formula C20H19NO2S B5360418 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No. B5360418
M. Wt: 337.4 g/mol
InChI Key: AODLUYOBLGFFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a chemical compound that has been gaining attention in the scientific community due to its potential application in various fields. This compound belongs to the class of quinoline derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its ease of synthesis and availability. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are many future directions for the research of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a compound that has shown promising results in scientific research. Its potential applications in various fields make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be achieved through various methods. One of the commonly used methods is the condensation of 2-aminothiophene-3-carboxylic acid with 3-methylbenzaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then subjected to cyclization and further reaction with maleic anhydride to obtain the final product.

Scientific Research Applications

The potential applications of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in scientific research are vast. It has shown promising results in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(3-methylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-12-4-2-5-13(8-12)15-11-19(23)21-16-9-14(10-17(22)20(15)16)18-6-3-7-24-18/h2-8,14-15H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODLUYOBLGFFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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